molecular formula C20H31NO4 B563366 N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol CAS No. 1076199-18-2

N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Cat. No. B563366
CAS RN: 1076199-18-2
M. Wt: 349.471
InChI Key: LYYFWPXFGIXLSQ-UHFFFAOYSA-N
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Description

“N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol” is a chemical compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction of AlCl3 (103.60 g, 0.779 mol) in THF (900 ml), at 0 ºC, with LiAlH4 (59.80 g, 1.575 mol) added cautiously, in portions . The temperature is maintained below 10 ºC during this process .


Molecular Structure Analysis

The molecular structure of “N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol” is represented by the formula C20H31NO4 .


Chemical Reactions Analysis

The N-Boc group in the compound can be deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

“N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol” is a solid compound that is soluble in Dichloromethane and Tetrahydrofuran . It should be stored at -20° C .

Scientific Research Applications

N-Boc Protection of Amines

The compound is used in the N-Boc protection of amines . This process involves the protection of amine groups, which are present in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine among various protecting groups due to its extreme stability toward catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Green Chemistry

The compound is also used in the field of green chemistry . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This method offers several advantages such as mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Synthesis of Biologically Active Compounds

The compound plays a crucial role in the synthesis of biologically active compounds . The protection of the amine group is very important due to their presence in various biologically active compounds .

Use in Chemical Transformations

The N-Boc group in the compound is labile under several chemical transformations . This makes it useful in a variety of chemical processes .

Use in Catalyst-Free Conditions

The compound is used in catalyst-free conditions . The N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions is described .

Use in Ultrasound Irradiation

The compound is used in ultrasound irradiation . A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation is described .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-19(2,3)25-18(22)21-14-17(20(23)12-6-5-7-13-20)15-8-10-16(24-4)11-9-15/h8-11,17,23H,5-7,12-14H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYFWPXFGIXLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661819
Record name tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

CAS RN

1076199-18-2
Record name 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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